molecular formula C14H12N4O2 B12904938 Imidazo[1,2-a]pyrazin-8-amine, 3-(1,3-benzodioxol-5-yl)-N-methyl- CAS No. 787591-12-2

Imidazo[1,2-a]pyrazin-8-amine, 3-(1,3-benzodioxol-5-yl)-N-methyl-

Cat. No.: B12904938
CAS No.: 787591-12-2
M. Wt: 268.27 g/mol
InChI Key: MOJOEXLSAUMPDP-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrazin-8-amine derivatives are a class of nitrogen-rich bicyclic heterocycles notable for their structural resemblance to purines, enabling interactions with biological targets such as kinases and nucleic acid-binding proteins . The compound 3-(1,3-benzodioxol-5-yl)-N-methyl-imidazo[1,2-a]pyrazin-8-amine features a 1,3-benzodioxol-5-yl substituent at position 3 and a methyl group on the exocyclic amine. The 1,3-benzodioxol group contributes to π-π stacking interactions in enzyme active sites, while the N-methylation reduces polarity, enhancing membrane permeability .

Properties

CAS No.

787591-12-2

Molecular Formula

C14H12N4O2

Molecular Weight

268.27 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C14H12N4O2/c1-15-13-14-17-7-10(18(14)5-4-16-13)9-2-3-11-12(6-9)20-8-19-11/h2-7H,8H2,1H3,(H,15,16)

InChI Key

MOJOEXLSAUMPDP-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CN2C1=NC=C2C3=CC4=C(C=C3)OCO4

Origin of Product

United States

Preparation Methods

Core Ring Construction

  • The imidazo[1,2-a]pyrazine scaffold is commonly synthesized via condensation reactions involving 2-aminopyrazine derivatives and α-haloketones or α-haloaldehydes, which facilitate ring closure to form the fused imidazo ring system.
  • Alternative methods include multicomponent reactions such as the Groebke–Blackburn–Bienaymé (GBB) reaction, which combines an aldehyde, an amine, and an isocyanide to form imidazo-fused heterocycles efficiently.

N-Methylation at the 8-Aminopyrazine Position

  • The N-methyl group on the 8-amine is typically introduced by methylation of the free amine using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
  • Alternatively, the synthesis may start from an N-methylated aminopyrazine precursor to streamline the process.

Detailed Preparation Methodology

Stepwise Synthetic Route

Step Reaction Type Reagents/Conditions Outcome
1 Formation of 2-aminopyrazine derivative Starting from pyrazine or substituted pyrazine Aminopyrazine intermediate
2 Cyclization to imidazo[1,2-a]pyrazine Condensation with α-haloketone/aldehyde, base Fused imidazo[1,2-a]pyrazine core
3 Halogenation at 3-position NBS or NCS in suitable solvent 3-Haloimidazo[1,2-a]pyrazine intermediate
4 Suzuki-Miyaura coupling Pd catalyst, benzodioxol-5-yl boronic acid, base, solvent 3-(1,3-benzodioxol-5-yl) substituted product
5 N-Methylation of 8-amine Methyl iodide, base (e.g., K2CO3), solvent Final compound: Imidazo[1,2-a]pyrazin-8-amine, 3-(1,3-benzodioxol-5-yl)-N-methyl-

Representative Experimental Conditions

  • Cyclization: Typically performed in polar aprotic solvents such as DMF or DMSO at elevated temperatures (80–120 °C) with a base like triethylamine or potassium carbonate.
  • Halogenation: N-Bromosuccinimide (NBS) in acetonitrile or dichloromethane at 0–25 °C for selective bromination.
  • Suzuki Coupling: Pd(PPh3)4 or Pd(dppf)Cl2 as catalyst, aqueous base (K3PO4 or Na2CO3), in a mixture of toluene/water or dioxane/water at 80–100 °C under inert atmosphere.
  • N-Methylation: Methyl iodide with potassium carbonate in acetone or DMF at room temperature to 50 °C.

Analytical and Characterization Data

The synthesized compound is characterized by:

Technique Data/Observation
1H NMR (500 MHz, CDCl3) Signals corresponding to aromatic protons of benzodioxole and imidazo[1,2-a]pyrazine, singlet for N-methyl group around δ 3.0–3.5 ppm
13C NMR (126 MHz, CDCl3) Resonances for aromatic carbons, benzodioxole carbons, and methyl carbon
Mass Spectrometry (ESI-MS) Molecular ion peak [M+H]+ at m/z 269 (calculated 268.27 g/mol) confirming molecular weight
Melting Point Typically in the range 180–220 °C (depending on purity)
Elemental Analysis Consistent with C14H12N4O2 composition

Research Findings and Optimization Notes

  • The Suzuki coupling step is critical for yield and purity; optimization of catalyst loading and base choice significantly affects the reaction efficiency.
  • N-Methylation must be carefully controlled to avoid over-alkylation or quaternization of the amine.
  • The use of microwave-assisted synthesis has been reported to reduce reaction times for cyclization and coupling steps, improving throughput.
  • Purification is generally achieved by column chromatography or recrystallization from suitable solvents such as ethanol or ethyl acetate.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Conditions Yield Range (%) Notes
Imidazo[1,2-a]pyrazine core formation Condensation of 2-aminopyrazine with α-haloketone DMF, base, 80–120 °C 60–85 Base choice affects cyclization
Halogenation at 3-position NBS bromination NBS, CH3CN, 0–25 °C 70–90 Selective for 3-position
Suzuki-Miyaura coupling Pd-catalyzed cross-coupling Pd catalyst, benzodioxol boronic acid, base, 80–100 °C 65–90 Catalyst and base optimization critical
N-Methylation Alkylation of 8-amine Methyl iodide, K2CO3, acetone, RT-50 °C 75–95 Avoid over-alkylation

This comprehensive overview synthesizes the current knowledge on the preparation of Imidazo[1,2-a]pyrazin-8-amine, 3-(1,3-benzodioxol-5-yl)-N-methyl- , highlighting the key synthetic steps, conditions, and characterization data. The methods are based on well-established heterocyclic chemistry and palladium-catalyzed cross-coupling techniques, supported by recent research literature.

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[d][1,3]dioxol-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

Imidazo[1,2-a]pyrazin-8-amine exhibits significant biological activities, including:

  • Anticancer Properties : Research indicates that the compound can inhibit tumor growth by interacting with specific cellular pathways. It has shown promise in preclinical models for various cancer types.
  • Antimicrobial Effects : The compound has demonstrated activity against several bacterial strains, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Action : Studies suggest that it may reduce inflammation through modulation of inflammatory mediators, which could be beneficial in treating conditions like arthritis .

Medicinal Chemistry

The compound serves as a lead structure in drug discovery programs aimed at developing new therapeutics for cancer and infectious diseases. Its ability to interact with biological targets makes it a valuable compound for synthesizing derivatives with enhanced efficacy and reduced toxicity.

Structure-Activity Relationship Studies

Researchers utilize Imidazo[1,2-a]pyrazin-8-amine to explore the structure-activity relationships (SAR) of similar compounds. By modifying the benzodioxole moiety or substituents on the imidazole or pyrazine rings, scientists can evaluate changes in biological activity and optimize lead compounds for better therapeutic profiles .

Case Study 1: Anticancer Activity

A study published in 2017 explored the anticancer potential of Imidazo[1,2-a]pyrazin-8-amine derivatives. The research demonstrated that certain modifications led to increased potency against breast cancer cell lines. The study provided insights into the molecular mechanisms involved in apoptosis induction and cell cycle arrest .

Case Study 2: Antimicrobial Evaluation

In another study, Imidazo[1,2-a]pyrazin-8-amine was evaluated for its antimicrobial properties against resistant bacterial strains. The results indicated significant inhibition of bacterial growth, suggesting potential applications in treating infections caused by multidrug-resistant organisms .

Mechanism of Action

The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in cell proliferation, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Substituents Biological Target IC₅₀/MIC Key Reference
3-(1,3-Benzodioxol-5-yl)-N-methyl- 3-(1,3-Benzodioxol-5-yl), N-Me PTK6, Viral Polymerase PTK6 Kd: 1.70 Å
2-Phenylimidazo[1,2-a]pyrazin-3-amine 2-Phenyl Influenza A virus IC₅₀: 0.5–2.0 µM
6-Bromo-N-(2-pyridinylethyl)- 6-Bromo, N-(2-pyridinylethyl) SAMHD1 dNTPase Not reported
Imidazo[1,2-a]pyridine derivatives No additional N atoms Bacterial targets MIC: 0.1–1.0 µM

Key Observations:

Substituent Impact on Target Specificity :

  • The 1,3-benzodioxol group confers selectivity for kinase targets (e.g., PTK6) over viral polymerases, unlike 2-phenyl analogs optimized for antiviral activity .
  • Bromine or pyridinyl substitutions (e.g., 6-bromo-N-(2-pyridinylethyl)-) shift activity toward SAMHD1 dNTPase inhibition, a target in autoimmune diseases .

Nitrogen Positioning and Potency :

  • Imidazo[1,2-a]pyrazines with nitrogens at positions 6 or 7 (MIC: 1–9 µM) are less potent against bacterial targets than imidazo[1,2-a]pyridines (MIC: 0.1–1.0 µM), highlighting the trade-off between nitrogen content and antimicrobial efficacy .

Metabolic Stability: N-Methylation in the title compound reduces hepatic clearance compared to non-methylated analogs, as observed in pharmacokinetic studies of related imidazo[1,2-a]pyrazines .

Structure-Activity Relationship (SAR) Insights

  • 3-Substitution : The 1,3-benzodioxol-5-yl group enhances hydrophobic interactions in kinase active sites, while electron-withdrawing groups (e.g., bromine) improve DNA-binding affinity in anticancer analogs .
  • 8-Amine Modification : Methylation at this position balances solubility and blood-brain barrier penetration, critical for CNS-targeted agents .
  • Scaffold Rigidity : The fused bicyclic system enforces planar geometry, optimizing π-stacking with aromatic residues in target proteins .

Biological Activity

Imidazo[1,2-a]pyrazin-8-amine, 3-(1,3-benzodioxol-5-yl)-N-methyl- is a compound that has garnered attention for its diverse biological activities. This article summarizes recent research findings regarding its biological properties, including anticancer, antiviral, and antileishmanial activities.

Overview of Imidazo[1,2-a]pyrazines

Imidazo[1,2-a]pyrazines are a class of heterocyclic compounds known for their pharmacological potential. The structural framework allows for various substitutions that can significantly influence their biological activity. The compound in focus features a benzodioxole moiety which is known to enhance biological interactions.

1. Anticancer Activity

Recent studies have demonstrated that imidazo[1,2-a]pyrazines exhibit potent anticancer properties. For instance, derivatives of this compound have been evaluated against several cancer cell lines:

CompoundCell LineIC50 (µM)
3cMCF76.66
3cHCT1160.16
3cK6520.16

These results indicate that the compound’s cytotoxic effects correlate with its ability to inhibit cyclin-dependent kinase 9 (CDK9), a critical regulator of transcription in cancer cells .

2. Antiviral Activity

Imidazo[1,2-a]pyrazines have also shown promising antiviral activity. A recent study reported that certain derivatives inhibited the main protease of SARS-CoV and SARS-CoV-2 with IC50 values as low as 21 nM . This suggests potential applications in the treatment of viral infections.

3. Antileishmanial Activity

The compound has been identified as an effective inhibitor of Leishmania casein kinase I paralog 2 (L-CK1.2), a target for antileishmanial therapy. For example:

CompoundTargetIC50 (µM)Selectivity Index
CTN1122L-CK1.20.7252.5

This compound demonstrated significant selectivity towards macrophages while effectively killing intracellular amastigotes at submicromolar doses .

Case Study: CDK9 Inhibition

In a study focused on imidazo[1,2-a]pyrazine derivatives, compound 3c was highlighted for its exceptional inhibitory activity against CDK9 (IC50 = 0.16 µM). The study correlated the structural features of the compound with its biological activity, suggesting that modifications at specific positions could enhance potency .

Case Study: Antiviral Properties

Another investigation into the antiviral effects revealed that certain imidazo[1,2-a]pyrazine derivatives effectively inhibited viral replication in vitro. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the imidazo core enhanced binding affinity to viral targets .

Q & A

Basic Question: What are the most efficient synthetic routes for preparing Imidazo[1,2-a]pyrazin-8-amine derivatives, and what methodological considerations are critical for reproducibility?

Answer:
The synthesis of imidazo[1,2-a]pyrazin-8-amine derivatives often employs multicomponent reactions (MCRs). For example, the Groebke-Blackburn-Bienaymé reaction enables the formation of adenine-mimetic scaffolds using pyrazine-2,3-diamine as an amidine component under mild conditions, yielding over 20 compounds in a single step . Alternative methods include iodine-catalyzed reactions at room temperature, which minimize side reactions and simplify purification (e.g., using 4-nitrobenzaldehyde and 2-aminopyrazine) . Critical considerations include:

  • Catalyst optimization : Iodine (0.5 mol%) ensures regioselectivity and avoids harsh conditions .
  • Reaction monitoring : Thin-layer chromatography (TLC) or LC-MS is essential to track intermediates like nitro group reductions or cyclization steps .
  • Purification : Precipitation from reaction media (e.g., ethanol) avoids column chromatography, enhancing scalability .

Advanced Question: How can computational modeling resolve contradictions in reported bioactivity data for Imidazo[1,2-a]pyrazin-8-amine analogs targeting acetylcholinesterase (AChE)?

Answer:
Discrepancies in AChE inhibition data (e.g., IC50 variability across analogs) often arise from substituent effects or assay conditions. A three-pronged approach is recommended:

Molecular docking : Compare binding poses of 3-(1,3-benzodioxol-5-yl) substituents with AChE’s catalytic anionic site (CAS). For example, N-methyl groups may alter π-π stacking with Trp86, affecting potency .

QSAR analysis : Correlate electronic (Hammett σ) and steric (Taft Es) parameters of substituents (e.g., benzodioxolyl vs. pyridyl) with activity trends .

Experimental validation : Use enzyme kinetics (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition mechanisms .

Basic Question: What spectroscopic and chromatographic methods are optimal for characterizing Imidazo[1,2-a]pyrazin-8-amine derivatives?

Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign aromatic protons (δ 7.5–8.5 ppm for imidazo-pyrazine core) and benzodioxolyl methoxy groups (δ 5.9–6.1 ppm) .
  • IR spectroscopy : Confirm amine (-NH2, ~3400 cm<sup>−1</sup>) and benzodioxole (C-O-C, ~1250 cm<sup>−1</sup>) functionalities .
  • HPLC-MS : Use reverse-phase C18 columns with ESI+ ionization to detect [M+H]<sup>+</sup> ions and assess purity (>95%) .

Advanced Question: How can researchers design structure-activity relationship (SAR) studies to optimize Imidazo[1,2-a]pyrazin-8-amine derivatives for multi-target activity (e.g., AChE inhibition and antioxidant effects)?

Answer:

  • Scaffold diversification : Introduce substituents at the 3-position (e.g., benzodioxolyl, pyridyl) to modulate electron density and hydrogen bonding .
  • Multi-target assays : Screen analogs against AChE (Ellman’s method) and antioxidant models (DPPH/ABTS radical scavenging) to identify dual-function compounds .
  • Theoretical alignment : Link SAR to conceptual frameworks like the "privileged scaffold" theory, where imidazo-pyrazines mimic adenine in targeting nucleotide-binding domains .

Basic Question: What safety and stability protocols are recommended for handling Imidazo[1,2-a]pyrazin-8-amine derivatives in laboratory settings?

Answer:

  • Storage : Keep compounds desiccated at -20°C in amber vials to prevent photodegradation of the benzodioxole moiety .
  • PPE : Use nitrile gloves and fume hoods during synthesis to avoid dermal exposure to intermediates like chloroacetaldehyde .
  • Waste disposal : Neutralize acidic byproducts (e.g., trifluoroacetic acid) with sodium bicarbonate before disposal .

Advanced Question: How can researchers address low yields in palladium-catalyzed cyanation steps during Imidazo[1,2-a]pyrazin-8-amine synthesis?

Answer:
Low yields in cyanation (e.g., converting aryl bromides to nitriles) may result from:

  • Catalyst poisoning : Use degassed solvents and anhydrous conditions to preserve Pd(PPh3)4 activity .
  • Substrate optimization : Replace electron-deficient aryl bromides with electron-rich analogs to enhance oxidative addition rates .
  • Alternative reagents : Replace Zn(CN)2 with K4[Fe(CN)6] to reduce toxicity and improve stoichiometry .

Basic Question: What are the key applications of Imidazo[1,2-a]pyrazin-8-amine derivatives in neurodegenerative disease research?

Answer:
These derivatives are explored as:

  • AChE inhibitors : 8-(Piperidin-1-yl) analogs show sub-micromolar IC50 values, correlating with improved cognitive function in Alzheimer’s models .
  • Antioxidants : Benzodioxolyl substituents scavenge ROS (IC50 ~10 μM in DPPH assays), mitigating oxidative stress .
  • Multi-target ligands : Dual AChE/MAO-B inhibition is achievable via N-methylation and fluorinated substituents .

Advanced Question: How can high-throughput screening (HTS) workflows be adapted for Imidazo[1,2-a]pyrazin-8-amine libraries targeting kinase inhibition?

Answer:

  • Library design : Use MCRs (e.g., Groebke-Blackburn-Bienaymé) to generate >50 analogs with varied 3-substituents (e.g., aryl, heteroaryl) .
  • Assay integration : Employ fluorescence polarization (FP) for kinase binding or TR-FRET for ATP-competitive inhibition profiling .
  • Data analysis : Apply cheminformatics tools (e.g., KNIME) to cluster compounds by physicochemical properties and prioritize leads with LogP <3 and PSA <90 Ų .

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